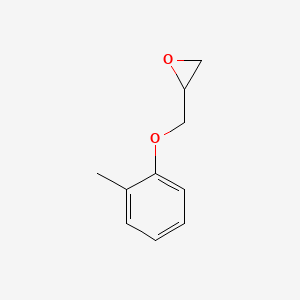
O-Cresyl glycidyl ether
Numéro de catalogue B1330400
Poids moléculaire: 164.2 g/mol
Clé InChI: KFUSXMDYOPXKKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04321398
Procedure details


A solution of ortho-cresol (64.8 g., 0.6 mole), epichlorohydrin (330 g., 3.6 mole), and piperidine (5 drops) was allowed to react and the product was isolated using the same methods outlined hereinabove in Example 1. Concentration of the methylene chloride extract gave 95 g. of crude epoxide (IIb) which was used without further purification.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]([CH:11]1[O:13][CH2:12]1)Cl>N1CCCCC1>[O:13]1[CH2:12][CH:11]1[CH2:9][O:7][C:6]1[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=1[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
64.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1O)C
|
Step Two
|
Name
|
|
|
Quantity
|
330 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
N1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Concentration of the methylene chloride extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 95 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of crude epoxide (IIb) which was used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(COC2=C(C=CC=C2)C)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
